

Properties of (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Cat. No.: B1372374

[Get Quote](#)

An In-Depth Technical Guide to **(4-Bromo-5-chlorothiophen-2-yl)boronic acid**: Properties, Applications, and Experimental Protocols

Executive Summary: **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** is a halogenated heterocyclic organoboron compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a thiophene core with distinct bromine and chlorine substituents, alongside a reactive boronic acid moiety, makes it a valuable and versatile building block. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Detailed experimental protocols and safety information are included to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this reagent.

Introduction: A Versatile Heterocyclic Building Block

(4-Bromo-5-chlorothiophen-2-yl)boronic acid belongs to the esteemed class of boronic acids, which are foundational reagents in modern organic synthesis.^{[1][2]} The presence of the boronic acid group [-B(OH)₂] allows this molecule to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][3]} This reaction forms carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of drug discovery and development.^{[4][5]}

The thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound—a bromine atom at the 4-position and a chlorine atom at the 5-position—offers the potential for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions can allow for sequential, site-selective cross-coupling reactions, providing a strategic advantage in the synthesis of complex, multi-substituted aromatic systems.[\[6\]](#)

This guide serves as a technical resource for scientists, detailing the essential properties and handling of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** and providing expert insight into its most critical application: the Suzuki-Miyaura cross-coupling.

Caption: Chemical structure of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid**.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The key properties of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** are summarized below.

Core Properties

This table consolidates the fundamental chemical identifiers and properties of the compound.

Property	Value	Source(s)
CAS Number	1150114-72-9	[7] [8] [9]
Molecular Formula	C ₄ H ₃ BBrClO ₂ S	[7] [10] [11]
Molecular Weight	241.30 g/mol	[7] [10]
Exact Mass	239.88200 u	[7]
IUPAC Name	(4-Bromo-5-chlorothiophen-2-yl)boronic acid	[7] [12]
Physical Form	Solid	[12]
InChI Key	KQCBZQPAPDRGEM-UHFFFAOYSA-N	[7] [12]

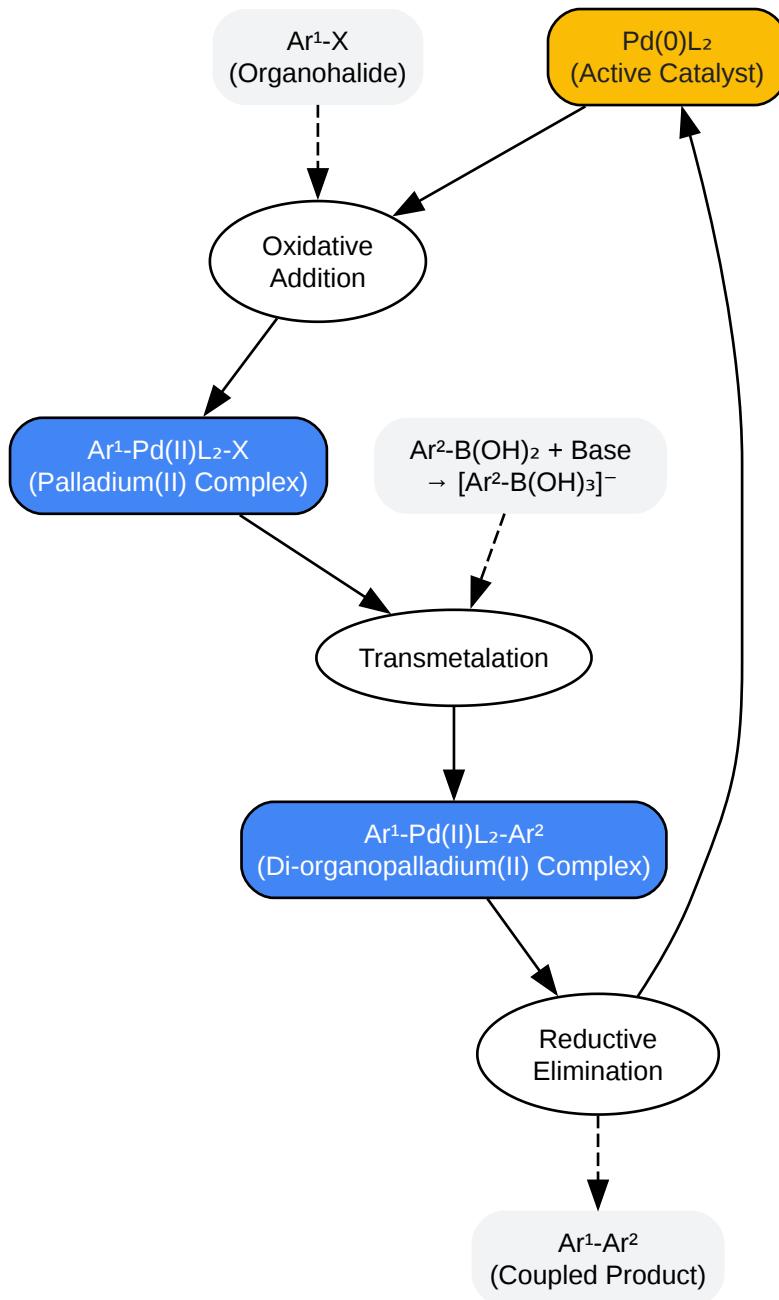
Safety and Handling

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.[\[8\]](#)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[8\]](#)[\[13\]](#)
- Signal Word: Warning.[\[8\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[\[7\]](#)[\[14\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[7\]](#)[\[13\]](#)
- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)[\[15\]](#) For long-term stability and to maintain product quality, it is recommended to keep the compound in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[\[8\]](#)[\[10\]](#)[\[12\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[\[13\]](#)[\[14\]](#)

Chemical Reactivity and Synthetic Applications

The primary utility of **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[1\]](#) This powerful transformation is a preferred method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[\[3\]](#)[\[16\]](#)


The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction involves the coupling of an organoboron species (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[\[1\]](#)

The catalytic cycle is a well-understood process, chosen here to illustrate the causality behind the experimental protocol:

- Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide ($\text{Ar}^1\text{-X}$), forming a Pd(II) complex. This is often the rate-limiting step.[17]
- Transmetalation: The boronic acid ($\text{Ar}^2\text{-B(OH)}_2$), activated by a base to form a more nucleophilic boronate species $[\text{B(OH)}_3\text{R}]^-$, transfers its organic group (Ar^2) to the palladium center, displacing the halide.[1][5]
- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the palladium complex couple and are eliminated, forming the new C-C bond ($\text{Ar}^1\text{-Ar}^2$) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]

Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** with a generic aryl bromide. Optimization may be required based on the specific coupling partner. For challenging, electron-rich, or sterically hindered substrates, specialized ligands like SPhos are recommended over standard phosphines.[17]

Objective: To synthesize a 2-aryl-4-bromo-5-chlorothiophene derivative.

Materials:

- **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent, limiting reagent)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 equivalents)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
- Potassium Phosphate (K_3PO_4), anhydrous powder (2.0 equivalents)
- Degassed 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
- Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry
- Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology:

- Vessel Preparation (The Self-Validating System): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), **(4-Bromo-5-chlorothiophen-2-yl)boronic acid** (1.2 equiv.), K_3PO_4 (2.0 equiv.), $\text{Pd}(\text{OAc})_2$ (0.02 equiv.), and SPhos (0.04 equiv.). The use of a Schlenk line and an inert atmosphere is critical as it prevents the oxidation of the $\text{Pd}(0)$ species, which is the active catalyst generated *in situ*. Failure to maintain an oxygen-free environment is a common cause of catalyst decomposition and low yields.[17]
- Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas. This step ensures the removal of atmospheric oxygen, which can poison the

catalyst.

- Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe. The water component is crucial for dissolving the inorganic base (K_3PO_4) and facilitating the formation of the active boronate species.[5][17]
- Reaction: Place the sealed flask in a pre-heated oil bath at 80–100 °C and stir vigorously.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete upon the full consumption of the limiting reagent (the aryl bromide). A typical reaction time is between 4 and 16 hours.[17]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine. The aqueous washes remove the inorganic base and salts.
- Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired biaryl compound.[17]

Causality and Troubleshooting:

- Low Yield: If the starting material is consumed but the yield is low, consider side reactions like protodeboronation (cleavage of the C-B bond). This is more common with electron-rich boronic acids.[17] Ensure the base is anhydrous and the inert atmosphere is maintained.
- Catalyst Choice: For less reactive coupling partners (e.g., aryl chlorides), more active catalyst systems or higher temperatures may be necessary. The $Pd(OAc)_2/SPhos$ system is robust for many challenging couplings.[17]

Role in Drug Discovery and Development

Boronic acids are not just synthetic intermediates; they are increasingly recognized as important pharmacophores. The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and selective

inhibition.[18][19] Several boronic acid-containing drugs, such as Bortezomib (Velcade®) and Vaborbactam, have been approved by the FDA.[2][19]

(4-Bromo-5-chlorothiophen-2-yl)boronic acid serves as a key starting material for introducing the 4-bromo-5-chlorothienyl moiety into potential drug candidates. This fragment can be used to explore structure-activity relationships (SAR), where the bromine and chlorine atoms provide vectors for further diversification or act as key interacting groups within a biological target. The ability to rapidly synthesize libraries of compounds using this building block accelerates the drug discovery process.[4][20]

Conclusion

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a high-value reagent for chemical researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its predictable and powerful reactivity in Suzuki-Miyaura cross-coupling, make it an indispensable tool for constructing complex molecular architectures. The potential for regioselective functionalization further enhances its synthetic utility. By understanding the principles behind its application and adhering to rigorous experimental and safety protocols, scientists can effectively leverage this compound to advance research in medicinal chemistry, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]

- 5. researchgate.net [researchgate.net]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. achmem.com [achmem.com]
- 9. (4-Bromo-5-chlorothiophen-2-yl)boronic acid 1150114-72-9 [ruichubio.com]
- 10. 1150114-72-9|(4-Bromo-5-chlorothiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 11. 4-Bromo-5-chlorothiophene-2-boronic acid, CasNo.1150114-72-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 12. (4-Bromo-5-chlorothiophen-2-yl)boronic acid | 1150114-72-9 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of Boronic Acids-Based β -Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. druggdiscoverytrends.com [druggdiscoverytrends.com]
- To cite this document: BenchChem. [Properties of (4-Bromo-5-chlorothiophen-2-yl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372374#properties-of-4-bromo-5-chlorothiophen-2-yl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com